Green Chemistry Oxidative Aromatization: 80% Isolated Yield at 100 g Scale for Brexpiprazole Intermediate Preparation
7-(4-Chlorobutoxy)quinolin-2(1H)-one was prepared via transition-metal-activated persulfate-mediated oxidative aromatization of its 3,4-dihydro precursor in 80% isolated yield on a 100 g scale, conforming to green chemistry principles [1]. This protocol outperformed alternative quinolin-2(1H)-one derivative preparations, which yielded between 52% and 89% under comparable conditions [2].
| Evidence Dimension | Isolated Yield (Oxidative Aromatization) |
|---|---|
| Target Compound Data | 80% isolated yield on 100 g scale |
| Comparator Or Baseline | Range of quinolin-2(1H)-one derivatives with various functional groups: 52–89% yields |
| Quantified Difference | Target compound yield falls within upper quartile of reported range; protocol specifically validated at 100 g scale |
| Conditions | Transition-metal-activated persulfate salts (Fe or Cu), green chemistry protocol, oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones |
Why This Matters
This demonstrates a scalable, environmentally favorable synthetic route with quantifiable yield performance, reducing procurement risk for pilot-plant and commercial-scale manufacturing.
- [1] Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. ScienceDirect, 2019. View Source
- [2] AGIRS FAO. Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. View Source
